molecular formula C23H25NO6S B554931 O-Benzyl-L-tyrosine toluene-p-sulphonate CAS No. 53587-11-4

O-Benzyl-L-tyrosine toluene-p-sulphonate

Cat. No. B554931
CAS RN: 53587-11-4
M. Wt: 443.5 g/mol
InChI Key: PJGVHBLZZQDFFM-RSAXXLAASA-N
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Description

O-Benzyl-L-tyrosine toluene-p-sulphonate is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .


Synthesis Analysis

The synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate involves the benzylation of carboxylic acid functional groups using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .


Chemical Reactions Analysis

O-Benzyl-L-tyrosine toluene-p-sulphonate can be used as a building block in the synthesis of amphiphilic block co-polypeptides . It is also used in the production of pharmaceuticals and other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of O-Benzyl-L-tyrosine toluene-p-sulphonate include a melting point of 259 °C (decomposes) and an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

Oxidation State and Enzyme Catalysis

Research demonstrates the significance of protein tyrosine phosphatases in regulating signal transduction pathways, implicating their role in various diseases. These enzymes undergo reversible and irreversible oxidation, affecting their activity. The oxidation of catalytic cysteine to sulphenic acid and its further prevention from irreversible oxidation forms has been a focus, with the protective role of sulphenyl-amide species in PTP1B enzyme's oxidative inhibition highlighted (Montfort et al., 2003).

Polymer Synthesis and Characterization

Polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid (p-TSA) showcase the influence of doping agents on polymer properties. These materials, synthesized via in situ chemical polymerization, exhibit variations in thermal stability, conductivity, and behavior under different temperatures, underscoring the role of structural modifications on polymer characteristics (Kulkarni & Viswanath, 2004).

Aromatic Sulphonation Studies

Investigations into the sulphonation of toluene with aqueous sulphuric acid reveal insights into the reactivity and selectivity of sulphonation processes. These studies provide a deeper understanding of the chemical mechanisms and factors influencing the sulphonation of aromatic compounds, essential for synthesizing specific sulphonated products (Cerfontain, Kaandorp, & Vollbracht, 2010).

Biocatalysis and Derivative Synthesis

Biocatalytic methods have been applied to synthesize L-tyrosine derivatives from monosubstituted benzenes, highlighting the efficiency of enzyme-catalyzed reactions in producing high-value chemical products. This research demonstrates the potential of biocatalysis in sustainable chemical synthesis, offering a greener alternative to traditional methods (Dennig et al., 2015).

Kinetics of Tyrosine Modifications

The study of tyrosine phenoxyl radicals' reduction by glutathione provides insights into cellular mechanisms for repairing oxidative damage. This research contributes to our understanding of how cells manage oxidative stress and protect biomolecules from damage (Folkes et al., 2011).

Safety And Hazards

The safety data sheet for L-Tyrosine benzyl ester p-toluenesulfonate salt, a similar compound, suggests that it should not be used for food, drug, pesticide or biocidal product use . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

The future directions of O-Benzyl-L-tyrosine toluene-p-sulphonate could involve its use in the synthesis of amphiphilic block co-polypeptides due to their potential applications in biomedical fields . For instance, it is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .

properties

IUPAC Name

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGVHBLZZQDFFM-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201802
Record name O-Benzyl-L-tyrosine toluene-p-sulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-L-tyrosine toluene-p-sulphonate

CAS RN

53587-11-4
Record name L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Record name O-Benzyl-L-tyrosine toluene-p-sulphonate
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Record name O-Benzyl-L-tyrosine toluene-p-sulphonate
Source EPA DSSTox
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Record name O-benzyl-L-tyrosine toluene-p-sulphonate
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